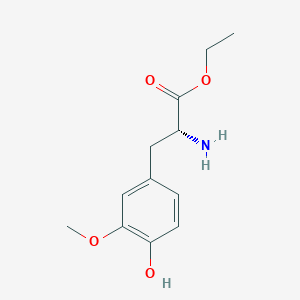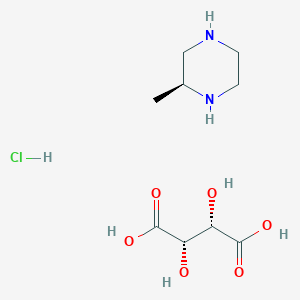
(S)-2-Methylpiperazine-2,3-digydroxyszc cinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Methylpiperazine-2,3-dihydroxy succinate is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial processes. This compound is characterized by its unique structure, which includes a piperazine ring substituted with methyl and hydroxyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methylpiperazine-2,3-dihydroxy succinate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperazine and methylating agents.
Methylation: The piperazine ring is methylated using a suitable methylating agent under controlled conditions.
Hydroxylation: The methylated piperazine is then subjected to hydroxylation reactions to introduce hydroxyl groups at specific positions on the ring.
Chirality Induction: The desired chirality is achieved through the use of chiral catalysts or resolving agents.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Methylpiperazine-2,3-dihydroxy succinate may involve large-scale batch or continuous processes. Key considerations include:
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Catalyst Selection: Using efficient and cost-effective catalysts to facilitate the reactions.
Purification: Employing purification techniques such as crystallization, distillation, or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Methylpiperazine-2,3-dihydroxy succinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-2-Methylpiperazine-2,3-dihydroxy succinate has several scientific research applications, including:
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Industrial Processes: As a catalyst or reagent in various industrial chemical reactions.
Mecanismo De Acción
The mechanism of action of (S)-2-Methylpiperazine-2,3-dihydroxy succinate involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways.
Receptors: It may bind to specific receptors, modulating their activity and influencing cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpiperazine: Lacks the hydroxyl groups present in (S)-2-Methylpiperazine-2,3-dihydroxy succinate.
2,3-Dihydroxypiperazine: Contains hydroxyl groups but lacks the methyl substitution.
Uniqueness
(S)-2-Methylpiperazine-2,3-dihydroxy succinate is unique due to its specific combination of methyl and hydroxyl groups, which confer distinct chemical and biological properties.
This template provides a comprehensive framework for writing an article about (S)-2-Methylpiperazine-2,3-dihydroxy succinate You can fill in the specific details once more information about the compound becomes available
Propiedades
Fórmula molecular |
C9H19ClN2O6 |
|---|---|
Peso molecular |
286.71 g/mol |
Nombre IUPAC |
(2S,3S)-2,3-dihydroxybutanedioic acid;(2S)-2-methylpiperazine;hydrochloride |
InChI |
InChI=1S/C5H12N2.C4H6O6.ClH/c1-5-4-6-2-3-7-5;5-1(3(7)8)2(6)4(9)10;/h5-7H,2-4H2,1H3;1-2,5-6H,(H,7,8)(H,9,10);1H/t5-;1-,2-;/m00./s1 |
Clave InChI |
GMQFEPFPEIJBQW-QEMWIADHSA-N |
SMILES isomérico |
C[C@H]1CNCCN1.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O.Cl |
SMILES canónico |
CC1CNCCN1.C(C(C(=O)O)O)(C(=O)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


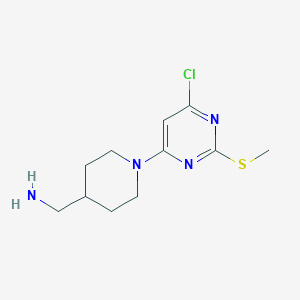
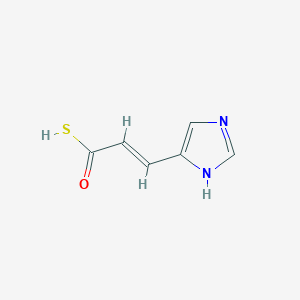
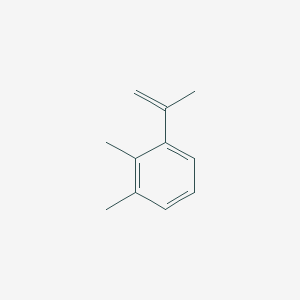
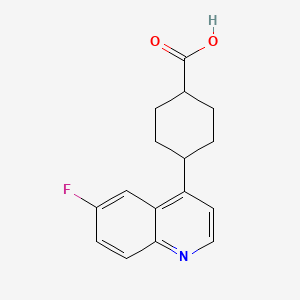
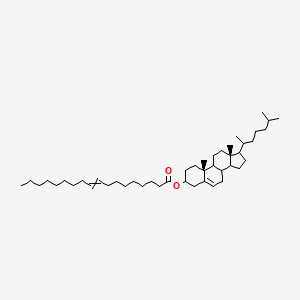

![{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine hydrochloride](/img/structure/B12821404.png)

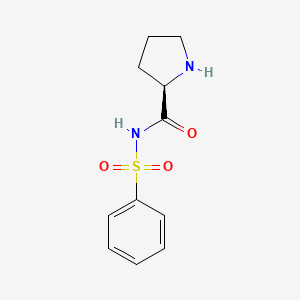
![2-((3-Methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)(phenyl)methyl)isoindoline-1,3-dione](/img/structure/B12821442.png)
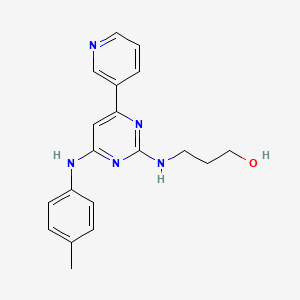
![(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-(methylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B12821458.png)

